5-Bromo-n-hydroxynicotinamide, with the Chemical Abstracts Service number 195190-52-4, is a compound within the class of organic compounds known as nicotinamides. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to the nicotinamide structure, which is derived from pyridine. The molecular formula for 5-bromo-n-hydroxynicotinamide is , and it has a molecular weight of approximately 217.02 g/mol .
The synthesis of 5-bromo-n-hydroxynicotinamide can be achieved through various organic synthesis methods. One common approach involves the bromination of nicotinamide followed by hydroxylation. The technical details may include:
These reactions typically require careful control of temperature and pH to ensure high yield and purity of the product .
The molecular structure of 5-bromo-n-hydroxynicotinamide features a pyridine ring with a carboxamide group at position three, substituted with a bromine atom at position five and a hydroxyl group at position one. The structural formula can be represented as follows:
5-Bromo-n-hydroxynicotinamide can participate in several chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity and potential applications in medicinal chemistry .
5-Bromo-n-hydroxynicotinamide has potential applications in several scientific fields:
The compound's unique structure allows for exploration in various therapeutic areas, including neuropharmacology and cancer research .
5-Bromo-N-hydroxynicotinamide (IUPAC: 5-bromo-2-hydroxypyridine-3-carboxamide) represents a strategically engineered brominated nicotinamide derivative with significant implications in precision drug design. Characterized by the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol, this compound integrates three pharmacologically active moieties: a bromine atom at the pyridine C5 position enabling electrophilic reactivity, a hydroxamic acid group at C2 serving as a potent zinc-chelating unit, and a carboxamide group at C3 facilitating hydrogen bonding networks. These features collectively enhance target binding affinity and modulate bioavailability, positioning the molecule as a versatile scaffold in enzyme inhibition and oncotherapeutic development [4].
Brominated nicotinamide derivatives have emerged as critical pharmacophores in targeted cancer therapies due to their capacity for selective enzyme inhibition and rational molecular optimization. The bromine atom in 5-bromo-N-hydroxynicotinamide serves dual roles: it acts as a halogen-bond donor for precise target engagement and enhances lipophilicity (predicted LogP: 1.2), thereby improving membrane permeability. This strategic incorporation enables the compound to exploit unique binding pockets in enzyme active sites that are inaccessible to non-halogenated analogs [4].
Enzyme Inhibition Mechanisms:
Structural Optimization Strategies:
Table 1: Comparative Analysis of Brominated Nicotinamide Analogs in Targeted Therapy Development
Compound | Substituent Pattern | Key Biological Activity | Limitations |
---|---|---|---|
5-Bromo-2-hydroxynicotinamide | Br@C5, OH@C2, CONH₂@C3 | Nox4 inhibition (IC₅₀ ~10 μM) | Moderate metabolic stability |
5-Chloro-2-hydroxynicotinamide | Cl@C5, OH@C2, CONH₂@C3 | Weaker cytosine deaminase inhibition vs. Br | Reduced target residence time |
2-Bromo-5-hydroxynicotinamide | Br@C2, OH@C5, CONH₂@C3 | Sterically hindered enzyme binding | Low cellular permeability |
5-Bromo-2-hydroxynicotinic acid | Br@C5, OH@C2, COOH@C3 | Enhanced polarity for aqueous environments | Poor blood-brain barrier penetration |
Synthetic Accessibility: The compound is synthesized via electrophilic bromination of 5-hydroxynicotinamide using Br₂ or N-bromosuccinimide (NBS) in acetic acid (0–25°C, 60–70% yield). Microwave-assisted methods reduce reaction times from hours to minutes, improving atom economy [4].
The integration of hydroxamic acid motifs into medicinal chemistry traces back to the 1960s with the discovery of histone deacetylase (HDAC) inhibitors. Hydroxamic acids (–NHOH) function as bidentate zinc-chelating groups, forming stable 5-membered rings with catalytic Zn²⁺ ions in metalloenzymes. 5-Bromo-N-hydroxynicotinamide epitomizes the evolution of this pharmacophore by merging zinc coordination with halogen-dependent selectivity [7].
Key Developmental Milestones:
Table 2: Evolution of Hydroxamic Acid Pharmacophores in Enzyme-Targeted Therapeutics
Era | Representative Agents | Pharmacophore Design | Therapeutic Limitations |
---|---|---|---|
1970s–1990s | SAHA (Vorinostat) | Simple aliphatic hydroxamates | Pan-HDAC inhibition; hematological toxicity |
2000–2010 | Belinostat, Panobinostat | Aromatic capping groups | Improved potency but low isoform selectivity |
2010–Present | 5-Bromo-N-hydroxynicotinamide | Halogenated heterocyclic cap + hydroxamate | Targeted HDAC6/Nox4 inhibition; ROS modulation |
Impact on Contemporary Drug Design: The compound’s hydroxamic acid enables unique mechanisms distinct from classical inhibitors:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2